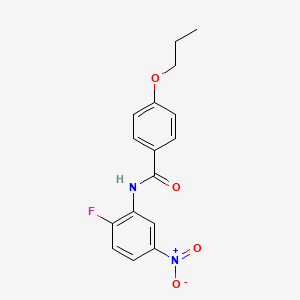
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide: is an organic compound that features a benzamide core with a 2-fluoro-5-nitrophenyl group and a 4-propoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.
Coupling Reaction: The 2-fluoro-5-nitroaniline is then coupled with 4-propoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Reduction: The major product is N-(2-amino-5-nitrophenyl)-4-propoxybenzamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(2-substituted-5-nitrophenyl)-4-propoxybenzamide.
科学研究应用
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to modulation of specific biochemical pathways. For example, the nitro group may undergo reduction within biological systems, resulting in the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- N-(2-fluoro-5-nitrophenyl)-4-methoxybenzamide
- N-(2-fluoro-5-nitrophenyl)-4-ethoxybenzamide
- N-(2-fluoro-5-nitrophenyl)-4-butoxybenzamide
Uniqueness
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, the propoxy group may confer distinct steric and electronic properties, affecting the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGKHFOKRSYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














